N-(3,5-dimethylphenyl)-3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Quinoline derivative synthesis: The 2-hydroxy-7-methylquinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and quinoline derivatives with the 3,5-dimethylphenyl group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: Lacks the methyl group on the quinoline ring.
N-(3,5-dimethylphenyl)-3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-thiadiazol-5-yl]propanamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of both the 2-hydroxy-7-methylquinoline and 1,2,4-oxadiazole moieties in N-(3,5-dimethylphenyl)-3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[3-(7-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-13-4-5-16-12-18(23(29)25-19(16)11-13)22-26-21(30-27-22)7-6-20(28)24-17-9-14(2)8-15(3)10-17/h4-5,8-12H,6-7H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCOHMUMMYDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)CCC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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